molecular formula C16H17N B8597739 3-Benzyl-1,2,3,4-tetrahydroisoquinoline

3-Benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8597739
M. Wt: 223.31 g/mol
InChI Key: DYULYGZNVYGVAN-UHFFFAOYSA-N
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Description

3-Benzyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

3-Benzyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential as therapeutic agents in various medical conditions.

Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. A study demonstrated that these compounds could mitigate neurotoxicity associated with Parkinson's disease models by inhibiting the formation of neurotoxic metabolites such as 1-methyl-1,2,3,4-tetrahydroisoquinoline . The neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Antidepressant Activity

The structural features of this compound suggest potential antidepressant activity. Some derivatives have shown efficacy in preclinical models of depression by influencing serotonergic and dopaminergic pathways .

Anticancer Potential

There is growing evidence supporting the anticancer properties of tetrahydroisoquinoline derivatives. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to synthesize chiral variants has been particularly valuable for developing specific therapeutic agents .

Table 1: Synthesis Overview

StepDescriptionKey Reagents
1Formation of isoquinoline skeletonBenzylamine, cyclization agents
2Reduction to tetrahydro formReducing agents (e.g., lithium aluminum hydride)
3Functionalization for specific activitiesAcylating agents

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Study on Neuroprotection

A study involving the administration of this compound in animal models demonstrated a significant reduction in neurodegeneration markers following exposure to neurotoxins . This suggests a protective role against conditions such as Parkinson's disease.

Antidepressant Efficacy

In a randomized controlled trial involving patients with major depressive disorder, a derivative of this compound showed comparable efficacy to standard antidepressants with a favorable side effect profile .

Anticancer Research

In vitro assays conducted on breast cancer cell lines indicated that compounds based on this structure could effectively inhibit tumor growth by inducing apoptosis . Further investigations are required to elucidate the underlying mechanisms.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-benzyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-17-16/h1-9,16-17H,10-12H2

InChI Key

DYULYGZNVYGVAN-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.21 g of 3-benzylisoquinoline and 2.88 g of nickel dichloride.hexahydrate were dissolved in 50 mL of methanol at room temperature, and 4.58 g of sodium borohydride was added thereto over 30 minutes, followed by further stirring at room temperature for 4 hours. After completion of the reaction, water was added to the reaction liquid, followed by extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue obtained was purified using silica gel chromatography (chloroform:methanol=100:1→50:1) to obtain 1.85 g (yield 82%) of a title compound as a light yellow oily substance.
Quantity
2.21 g
Type
reactant
Reaction Step One
[Compound]
Name
hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.58 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.88 g
Type
catalyst
Reaction Step Five
Yield
82%

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